Thiazole, 5-methyl-2-(trifluoromethyl)-
Description
Thiazole, 5-methyl-2-(trifluoromethyl)-, is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a trifluoromethyl (CF₃) group at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a key scaffold in medicinal chemistry. The CF₃ group, in particular, is known to influence electronic and steric interactions, improving binding affinity to biological targets .
Its structural motifs are often compared to related thiazole derivatives to elucidate structure-activity relationships (SAR) .
Properties
CAS No. |
157984-63-9 |
|---|---|
Molecular Formula |
C5H4F3NS |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3 |
InChI Key |
PKQIWKITBAXEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Trifluoromethyl (CF₃) vs. Alkyl/Alkyne Groups
- Antimicrobial Activity: The trifluoromethyl-substituted thiazole (compound 5 in ) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) with an MIC₅₀ of 0.30–0.80 μg/mL, comparable to derivatives with alkyne or monofluoro substituents.
- Enzyme Inhibition : Docking studies revealed that the CF₃ group in 5-methyl-2-(trifluoromethyl)thiazole facilitates π–π interactions with residues like Trp286 in acetylcholinesterase (AChE), similar to phenyl-substituted thiazoles. However, alkyl groups (e.g., methyl) lack this electronic polarization, resulting in weaker target engagement .
Trifluoromethyl (CF₃) vs. Halogenated Substituents
- Anticancer Activity : CF₃-containing thiazoles exhibited superior anticancer activity compared to chloro- or bromo-substituted analogues. For example, CF₃ derivatives showed IC₅₀ values <1 μM in cancer cell lines, attributed to the electronegativity of fluorine atoms enhancing dipole interactions with protein targets .
- Antioxidant Activity : A CF₃-substituted thiazole carbohydrazide derivative () displayed higher antioxidant activity (90% radical scavenging at 100 μM) than ascorbic acid, outperforming nitro- or methoxy-substituted analogues .
Structural Modifications and Toxicity Profiles
- Toxicity Mitigation: The CF₃ group reduces cytotoxicity by minimizing non-specific hydrophobic interactions with mammalian cell membranes, a common issue with lipophilic alkyl chains .
Key Research Findings
Antimicrobial Superiority : The CF₃ group enhances activity against drug-resistant pathogens (e.g., MRSP) while maintaining low host toxicity, a critical advantage over alkylated thiazoles .
Electron-Withdrawing Effects : The CF₃ group polarizes the thiazole ring, improving binding to enzymatic targets like AChE and influenza A neuraminidase .
Versatility in Drug Design : CF₃-substituted thiazoles are multi-target agents, showing concurrent antiviral, antioxidant, and antibacterial properties .
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